Rubijervine: A Technical Guide to its Discovery and Historical Context
Rubijervine: A Technical Guide to its Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of rubijervine, a steroidal alkaloid from the Veratrum genus. This document details the early scientific investigations into its chemical properties and biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
Rubijervine was first isolated in 1891 by C. C. H. Otto from the rhizomes of Veratrum album (White Hellebore). Its discovery occurred during a period of intense investigation into the chemical constituents of medicinal plants, a field that was rapidly advancing in the late 19th and early 20th centuries. The initial interest in Veratrum alkaloids was driven by their potent physiological effects, which had been recognized in traditional medicine for centuries.
The work on Veratrum alkaloids, including rubijervine, was significantly advanced in the mid-20th century by researchers such as Walter A. Jacobs and Lyman C. Craig at the Rockefeller Institute for Medical Research. Their extensive studies on the degradation and structure of various Veratrum alkaloids laid the groundwork for a deeper understanding of this class of compounds.
Historical Timeline of Rubijervine Discovery
| Year | Key Event | Researcher(s) | Significance |
| 1819 | First isolation of a Veratrum alkaloid (veratrine) | Wilhelm Meissner | Paved the way for the discovery of other alkaloids from this genus. |
| 1891 | First isolation of rubijervine | C. C. H. Otto | Discovery of a new steroidal alkaloid from Veratrum album. |
| Early 20th Century | Advancements in separation techniques | Various | Enabled better purification of individual alkaloids. |
| Mid-20th Century | Extensive structural and chemical studies on Veratrum alkaloids | Walter A. Jacobs, Lyman C. Craig, and others | Elucidation of the complex structures of steroidal alkaloids, including rubijervine. |
Chemical Properties
Rubijervine is a C27 steroidal alkaloid with the chemical formula C₂₇H₄₃NO₂.[1] Its structure is characterized by a modified steroid nucleus with a nitrogen-containing heterocyclic ring system.
Quantitative Data: Physicochemical Properties of Rubijervine
| Property | Value | Unit |
| Molecular Formula | C₂₇H₄₃NO₂ | |
| Molecular Weight | 413.65 | g/mol |
| IUPAC Name | (1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-ene-7,13-diol | |
| CAS Number | 79-58-3 |
Experimental Protocols: Early Isolation and Characterization
The following is a reconstructed experimental protocol for the isolation of rubijervine based on the general methods employed in the late 19th and early 20th centuries.
Reconstructed Protocol for the Isolation of Rubijervine (circa 1891)
Objective: To isolate rubijervine from the rhizomes of Veratrum album.
Materials:
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Dried and powdered rhizomes of Veratrum album
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Ethanol (B145695) (95%)
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Dilute sulfuric acid
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Ammonium (B1175870) hydroxide (B78521) solution
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Diethyl ether
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Filter paper and funnels
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Evaporating dishes
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Crystallization dishes
Methodology:
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Extraction:
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Macerate the powdered Veratrum album rhizomes with 95% ethanol for several days at room temperature.
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Filter the ethanolic extract to remove the plant material.
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Concentrate the extract by evaporation under reduced pressure to obtain a crude residue.
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Acid-Base Extraction:
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Acidify the crude residue with dilute sulfuric acid. This protonates the alkaloids, making them water-soluble.
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Wash the acidic aqueous solution with diethyl ether to remove non-alkaloidal impurities such as fats and resins.
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Make the aqueous solution alkaline by the addition of ammonium hydroxide. This deprotonates the alkaloids, causing them to precipitate out of the solution.
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Purification:
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Collect the precipitate by filtration.
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Dissolve the crude alkaloid precipitate in chloroform.
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Wash the chloroform solution with water to remove any remaining water-soluble impurities.
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Evaporate the chloroform to yield a crude mixture of alkaloids.
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Crystallization:
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The crude alkaloid mixture would then be subjected to fractional crystallization from a suitable solvent, such as ethanol or acetone, to isolate the individual alkaloids. Rubijervine, being one of the components, would crystallize out under specific conditions of solvent and temperature.
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Early Methods of Structural Elucidation
Before the advent of modern spectroscopic techniques, the structural elucidation of complex molecules like rubijervine was a laborious process that relied on a combination of chemical degradation and derivatization methods. These included:
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Elemental Analysis: To determine the empirical formula.
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Functional Group Analysis: Through reactions to identify hydroxyl groups, unsaturation (double bonds), and the nature of the nitrogen atom.
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Degradation Studies: Breaking down the molecule into smaller, identifiable fragments to piece together the carbon skeleton.
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Formation of Derivatives: Creating crystalline derivatives (e.g., hydrochlorides, picrates) to aid in purification and characterization by melting point determination.
Biological Activity and Early Pharmacological Studies
Early pharmacological investigations of Veratrum alkaloids, including crude extracts containing rubijervine, focused on their pronounced effects on the cardiovascular and nervous systems. These alkaloids were known to cause a triad (B1167595) of responses known as the Bezold-Jarisch reflex , characterized by hypotension (low blood pressure), bradycardia (slow heart rate), and apnea (B1277953) (temporary cessation of breathing).
While specific studies on pure rubijervine from the early 20th century are not extensively documented in readily available literature, it was likely investigated within the broader context of Veratrum alkaloid pharmacology. The primary interest was in their potential as hypotensive agents for the treatment of hypertension. However, the therapeutic use of these alkaloids was limited by their narrow therapeutic index and the prevalence of side effects.
More recent research has identified that some Veratrum alkaloids, such as cyclopamine (B1684311) (which is structurally related to rubijervine), are potent inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer. This has renewed interest in the therapeutic potential of this class of compounds.
Visualizations
The following diagrams illustrate the historical workflow of alkaloid discovery and a conceptual workflow for the early investigation of rubijervine.
Caption: Historical Workflow of Alkaloid Discovery.
Caption: Conceptual Workflow for the Early Investigation of Rubijervine.
